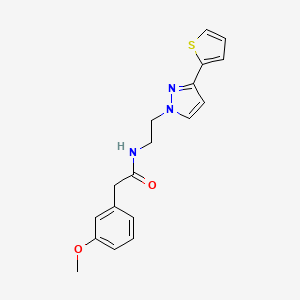

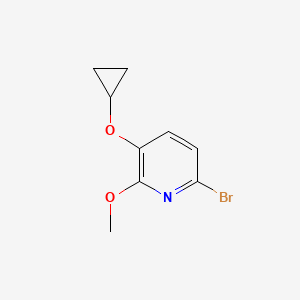

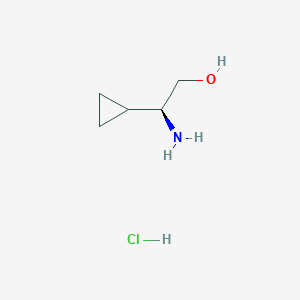

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained attention in recent years due to its potential in scientific research. This compound is commonly referred to as "MPTP" and has been studied extensively for its biochemical and physiological effects. In

Applications De Recherche Scientifique

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding on the self-assembly processes of these complexes, revealing intricate 1D and 2D supramolecular architectures (Chkirate et al., 2019).

Antimicrobial Activities

Synthesis and Antimicrobial Activities of New Substituted Indoles : The synthesis of new compounds with potential antimicrobial properties is explored, incorporating pyrazole derivatives. While the focus of the study is on indole derivatives, the methodology and biological activity assays provide a framework that could be applicable to the research and development of compounds like 2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide. These compounds show effects on arterial blood pressure and analgesic activity, offering insights into their potential biological applications (Hishmat et al., 1992).

Protein Tyrosine Phosphatase 1B Inhibitors

PTP1B Inhibitory Activity for Antidiabetic Applications : Derivatives of pyrazole-acetamide, specifically designed and synthesized for their PTP1B inhibitory activity, have been evaluated in vitro. These compounds demonstrated significant activity, correlating well with docking studies and in vivo screening for antidiabetic effects. This research underlines the potential of pyrazole-acetamide derivatives in the development of treatments for diabetes, suggesting a possible area of application for compounds like 2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (Saxena et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibittyrosinase , an enzyme that plays a key role in melanogenesis .

Biochemical Pathways

Given the potential inhibition of tyrosinase, it could affect themelanogenesis pathway . Tyrosinase is crucial for the production of melanin, and its inhibition could lead to reduced melanin synthesis.

Result of Action

Similar compounds have shown dose-dependent inhibitory effects on melanin content and intracellular tyrosinase in certain cell types . This suggests that the compound could potentially reduce melanin production.

Propriétés

IUPAC Name |

2-(3-methoxyphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-23-15-5-2-4-14(12-15)13-18(22)19-8-10-21-9-7-16(20-21)17-6-3-11-24-17/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYIKVWDCKVDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Iodomethyl)-2,6-dioxaspiro[4.5]decane](/img/structure/B2398481.png)

![1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2398483.png)

![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2398494.png)

![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)

![2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2398503.png)

![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)